molecular formula C15H20N4O2 B2835915 1,3,6-trimethyl-5-(piperidin-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946357-46-6

1,3,6-trimethyl-5-(piperidin-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2835915
M. Wt: 288.351
InChI Key: CAWJWJZYQJWHBU-UHFFFAOYSA-N
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Description

The compound “1,3,6-trimethyl-5-(piperidin-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .


Synthesis Analysis

Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .

Scientific Research Applications

Anticancer Properties

Research indicates significant anticancer activities associated with derivatives of the pyrido[2,3-d]pyrimidine class. For instance, Singh and Paul (2006) discovered that certain 1,3-dialkylated-pyrimidin-2,4-diones exhibit pronounced activity against human tumor cell lines. The structural modifications, such as the inclusion of piperidine or pyrrolidine, benzoyl at C-5, and benzyl groups at N-1, N-3 positions, significantly enhance these anticancer effects Singh & Paul, 2006.

Antimicrobial and Antifungal Activities

Alwan, Al Kaabi, and Hashim (2014) synthesized new Schiff bases of Pyrido[1,2-A] Pyrimidine derivatives with certain amino acids, demonstrating promising antibacterial and antitumor potential. Their findings suggest that these compounds exhibit variable antibacterial activities, with some showing significant efficacy against bacterial strains and fungi, highlighting their potential in developing new antimicrobial agents Alwan, Al Kaabi, & Hashim, 2014.

Co-crystal Formation for Enhanced Stability

Ton and Egert (2015) explored the co-crystallization of trimethoprim with derivatives including glutarimide and 3,3-dimethylglutarimide, related structurally to the pyrido[2,3-d]pyrimidine scaffold. These cocrystals are stabilized by a network of hydrogen bonds, offering insights into enhancing pharmaceutical compounds' stability through co-crystallization techniques Ton & Egert, 2015.

Synthetic Pathways and Chemical Properties

Jatczak et al. (2014) provided a straightforward synthesis method for pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, starting from 2-chloropyridine-3-carboxylic acid. This research not only simplifies the synthesis of this class of compounds but also explores their biopharmaceutical properties, offering valuable insights into their solubility, permeability, and clearance rates, which are crucial for drug development Jatczak et al., 2014.

Future Directions

Pyrido[2,3-d]pyrimidines, the class to which “1,3,6-trimethyl-5-(piperidin-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs, are an emerging scaffold in medicinal chemistry . They have a broad spectrum of activities and are being studied for their potential in the development of new selective, effective, and safe therapeutic agents .

properties

IUPAC Name

1,3,6-trimethyl-5-piperidin-1-ylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-10-9-16-13-11(12(10)19-7-5-4-6-8-19)14(20)18(3)15(21)17(13)2/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWJWJZYQJWHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1N3CCCCC3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,6-trimethyl-5-(piperidin-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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